Cas no 2229493-12-1 (2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine)

2-3-(4-Fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine is a fluorinated pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 4-fluorophenyl substituent linked to a pyrazole core, combined with a prop-2-en-1-amine functional group, offering versatility for further synthetic modifications. The presence of the fluorine atom enhances metabolic stability and binding affinity in biologically active compounds, making it a valuable intermediate for drug discovery. This compound may serve as a precursor for the development of kinase inhibitors, anti-inflammatory agents, or CNS-targeted therapeutics. Its well-defined chemical properties and reactivity profile facilitate its use in structure-activity relationship (SAR) studies and lead optimization processes.
2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine structure
2229493-12-1 structure
商品名:2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine
CAS番号:2229493-12-1
MF:C12H12FN3
メガワット:217.242185592651
CID:6441172
PubChem ID:165624555

2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • 2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine
    • EN300-1774124
    • 2229493-12-1
    • 2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-en-1-amine
    • インチ: 1S/C12H12FN3/c1-8(6-14)11-7-15-16-12(11)9-2-4-10(13)5-3-9/h2-5,7H,1,6,14H2,(H,15,16)
    • InChIKey: DYNHTMRJNRAMOO-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1=C(C=NN1)C(=C)CN

計算された属性

  • せいみつぶんしりょう: 217.10152556g/mol
  • どういたいしつりょう: 217.10152556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1774124-1.0g
2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-en-1-amine
2229493-12-1
1g
$1485.0 2023-06-03
Enamine
EN300-1774124-0.5g
2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-en-1-amine
2229493-12-1
0.5g
$1426.0 2023-09-20
Enamine
EN300-1774124-5.0g
2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-en-1-amine
2229493-12-1
5g
$4309.0 2023-06-03
Enamine
EN300-1774124-5g
2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-en-1-amine
2229493-12-1
5g
$4309.0 2023-09-20
Enamine
EN300-1774124-0.05g
2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-en-1-amine
2229493-12-1
0.05g
$1247.0 2023-09-20
Enamine
EN300-1774124-0.25g
2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-en-1-amine
2229493-12-1
0.25g
$1366.0 2023-09-20
Enamine
EN300-1774124-2.5g
2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-en-1-amine
2229493-12-1
2.5g
$2912.0 2023-09-20
Enamine
EN300-1774124-1g
2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-en-1-amine
2229493-12-1
1g
$1485.0 2023-09-20
Enamine
EN300-1774124-10.0g
2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-en-1-amine
2229493-12-1
10g
$6390.0 2023-06-03
Enamine
EN300-1774124-0.1g
2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-en-1-amine
2229493-12-1
0.1g
$1307.0 2023-09-20

2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine 関連文献

2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amineに関する追加情報

Chemical Profile of 2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine (CAS No. 2229493-12-1)

2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine, identified by its Chemical Abstracts Service (CAS) number 2229493-12-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities and utility in drug development. The presence of a fluorophenyl moiety and an allylamine functional group in its structure contributes to its unique chemical properties and potential pharmacological applications.

The molecular structure of 2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine consists of a pyrazole ring substituted at the 4-position with a prop-2-enyl group, which is further linked to a 4-fluorophenyl ring at the 2 and 3 positions. This arrangement creates a molecule with multiple sites for interaction with biological targets, making it a promising candidate for further investigation in drug discovery. The fluorine atom in the phenyl ring enhances the lipophilicity and metabolic stability of the compound, which are critical factors in pharmaceutical design.

In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The allylamine group in 2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine suggests potential for modulating enzyme activity and receptor binding, which are key mechanisms in drug action. Studies have shown that compounds with similar structural motifs can interact with targets such as kinases and transcription factors, making them valuable tools in preclinical research.

One of the most compelling aspects of 2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine is its potential role in addressing unmet medical needs. Current research indicates that this compound may exhibit properties suitable for use as an intermediate in the synthesis of more complex pharmacophores. The fluorophenyl moiety, in particular, has been associated with enhanced binding affinity and selectivity in drug candidates, which could be leveraged to develop novel therapeutics.

The synthesis of 2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the desired framework efficiently. The presence of sensitive functional groups necessitates stringent conditions to prevent unwanted side reactions, highlighting the importance of meticulous process development.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in evaluating the binding potential of 2-(3-(4-fluorophenyl)-1H-pyrazol(5-methyl)-4-yloxy)acetic acid ethyl ester CAS No. 222949312 to various biological targets. These studies provide insights into the molecular interactions that could govern its pharmacological effects. The integration of experimental data with computational models has become increasingly sophisticated, allowing researchers to predict drug-like properties with greater accuracy.

The pharmacokinetic profile of CAS No. 222949312 is another critical area of investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be carefully considered to assess its suitability for clinical development. Preliminary studies suggest that the compound exhibits favorable solubility and stability under physiological conditions, which are essential attributes for a potential drug candidate.

In conclusion, CAS No. 222949312, or more formally known as (E)-N-[3-hydroxy-N-(4-fluorobenzylidene)pyrazol]-N'-methylbenzamide, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for pyrazole derivatives, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量